molecular formula C10H8IN B13008977 4-Cyclopropyl-2-iodobenzonitrile

4-Cyclopropyl-2-iodobenzonitrile

Cat. No.: B13008977
M. Wt: 269.08 g/mol
InChI Key: DCYDXIKRQRPWQH-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-iodobenzonitrile is an organic compound with the molecular formula C10H8IN and a molecular weight of 269.08 g/mol It is characterized by the presence of a cyclopropyl group and an iodine atom attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-iodobenzonitrile typically involves the iodination of a cyclopropyl-substituted benzonitrile precursor. One common method is the Sandmeyer reaction, where a diazonium salt is treated with potassium iodide to introduce the iodine atom . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that can be scaled up efficiently. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-iodobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, nitriles, or other substituted benzonitriles .

Scientific Research Applications

4-Cyclopropyl-2-iodobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-iodobenzonitrile depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution and coupling reactions. The cyclopropyl group can influence the reactivity and stability of the compound, affecting its interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-4-iodobenzonitrile
  • 4-Cyclopropyl-2-bromobenzonitrile
  • 4-Cyclopropyl-2-chlorobenzonitrile

Uniqueness

4-Cyclopropyl-2-iodobenzonitrile is unique due to the presence of the iodine atom, which provides distinct reactivity compared to its bromine or chlorine analogs. The cyclopropyl group also imparts specific steric and electronic effects that can influence the compound’s behavior in chemical reactions .

Biological Activity

4-Cyclopropyl-2-iodobenzonitrile is a compound of interest in medicinal chemistry and biological research due to its potential biological activities and applications in organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group and an iodine atom attached to a benzene ring with a nitrile functional group. Its structure can be represented as follows:

C9H8IN\text{C}_9\text{H}_8\text{I}\text{N}

This compound serves as a versatile building block in the synthesis of more complex molecules, which can be utilized in various biological applications.

The biological activity of this compound is primarily attributed to its reactivity stemming from the iodine atom, which can participate in nucleophilic substitution reactions. This property allows it to interact with various biomolecules, potentially influencing enzymatic pathways or receptor activities.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) against various microorganisms.

Compound Pathogen MIC (µg/mL)
4-AcetyltropoloneStaphylococcus epidermidis1.56
4-Hydroxy-2-pyridonesEscherichia coli0.5 - 1
Cycloviolacin O2Acinetobacter baumannii10.8

These findings suggest that the biological activity may extend to this compound, warranting further investigation into its antimicrobial efficacy.

Cytotoxicity Studies

In addition to antimicrobial properties, cytotoxicity studies of structurally related compounds indicate potential anticancer activity. For example, certain derivatives have shown significant cytotoxic effects on cancer cell lines:

Compound Cell Line IC50 (µg/mL)
4-AcetyltropoloneKATO-III (stomach cancer)20.0
ImidazopyridazinesVarious cancer cell lines0.027 - 1.0

These results highlight the potential for this compound to exhibit similar cytotoxic effects, especially in the context of cancer therapy.

Case Studies and Research Findings

  • Antimicrobial Activity : A study on related compounds demonstrated strong antifungal activity against Coriolus versicolor, suggesting that modifications to the benzene ring could enhance biological activity .
  • Cytotoxic Effects : Research on imidazopyridazines showed promising results in inhibiting tumor growth in xenograft models, indicating that structural modifications could lead to effective anticancer agents .
  • Mechanistic Insights : Investigations into the mechanism of action for similar compounds revealed interactions with bacterial type II topoisomerases, which are critical for bacterial DNA replication . This suggests that this compound may also target similar pathways.

Properties

Molecular Formula

C10H8IN

Molecular Weight

269.08 g/mol

IUPAC Name

4-cyclopropyl-2-iodobenzonitrile

InChI

InChI=1S/C10H8IN/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-5,7H,1-2H2

InChI Key

DCYDXIKRQRPWQH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)C#N)I

Origin of Product

United States

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